molecular formula C12H19N3O5 B14698284 N,N-diethylethanamine;2,5-dinitrophenol CAS No. 22300-99-8

N,N-diethylethanamine;2,5-dinitrophenol

Cat. No.: B14698284
CAS No.: 22300-99-8
M. Wt: 285.30 g/mol
InChI Key: FRCTZTJGZUICIM-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;2,5-dinitrophenol: is a compound that combines the properties of both N,N-diethylethanamine and 2,5-dinitrophenol N,N-diethylethanamine is a tertiary amine, while 2,5-dinitrophenol is a nitrophenol derivative known for its role as an uncoupler of oxidative phosphorylation in mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N,N-diethylethanamine: can be synthesized by the alkylation of diethylamine with ethyl halides under basic conditions.

    2,5-dinitrophenol: is typically synthesized by the nitration of phenol using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods:

    N,N-diethylethanamine: is produced industrially by the reaction of diethylamine with ethylene oxide.

    2,5-dinitrophenol: is produced by the controlled nitration of phenol, followed by purification processes to isolate the desired isomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.

    Reduction: 2,5-dinitrophenol can be reduced to 2,5-diaminophenol.

    Substitution: Both components can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.

    Reduction of 2,5-dinitrophenol: 2,5-diaminophenol.

    Substitution Reactions: Various substituted amines and phenols depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Studied for its effects on mitochondrial function due to the presence of 2,5-dinitrophenol.

Medicine:

  • Investigated for potential therapeutic applications, particularly in metabolic studies.

Industry:

  • Utilized in the production of dyes and pigments.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

N,N-diethylethanamine:

  • Acts as a base and nucleophile in chemical reactions.
  • Can form hydrogen bonds and interact with various molecular targets.

2,5-dinitrophenol:

  • Functions as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane.
  • Increases proton permeability, leading to a decrease in ATP production and an increase in heat generation.

Comparison with Similar Compounds

    Triethylamine: Another tertiary amine with similar basic properties.

    2,4-dinitrophenol: A closely related nitrophenol with similar uncoupling properties.

Uniqueness:

  • The combination of N,N-diethylethanamine and 2,5-dinitrophenol in a single compound provides unique chemical and biological properties.
  • The presence of both a tertiary amine and a nitrophenol moiety allows for diverse reactivity and potential applications.

Properties

CAS No.

22300-99-8

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

N,N-diethylethanamine;2,5-dinitrophenol

InChI

InChI=1S/C6H4N2O5.C6H15N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3

InChI Key

FRCTZTJGZUICIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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